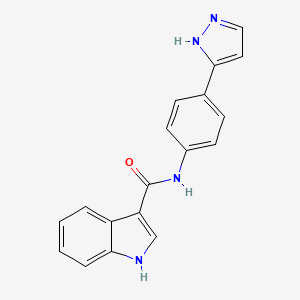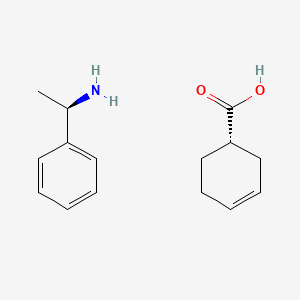
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea, also known as DPH6, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a urea derivative that has been synthesized through a multi-step process, and it has shown promising results in various scientific studies.
Aplicaciones Científicas De Investigación
Organic Synthesis and Bioactive Molecules
The synthesis and modification of compounds related to 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea have been explored for their potential in creating bioactive molecules. For instance, the study by Alonso, Ramón, and Yus (1997) demonstrates the synthesis of 5-substituted resorcinols, showcasing a method that could potentially be applied or adapted for the synthesis of related compounds, indicating the versatility of these chemical frameworks in producing various bioactive molecules (Alonso, Ramón, & Yus, 1997).
Pharmacological Applications
Research by Chalina and Chakarova (1998) on similar urea derivatives has highlighted pronounced hypotensive and antiarrhythmic activities in animal models, suggesting potential therapeutic applications of these compounds in cardiovascular diseases (Chalina & Chakarova, 1998).
Environmental and Polymer Science
Studies have also delved into the environmental aspects and applications in polymer science. Kudlich, Hetheridge, Knackmuss, and Stolz (1999) investigated the autoxidation reactions of naphthalene derivatives, which could offer insights into the environmental degradation or stability of related compounds (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999). Additionally, the work by Senyo et al. (2003) on the synthesis of poly(ethylene oxide) macromonomers carrying end groups derived from similar structures points to the utility of these compounds in creating functional materials with specific properties (Senyo et al., 2003).
Analytical Chemistry
The development of fluorescent probes based on naphthalene derivatives for detecting β-amyloids, as researched by Fa et al. (2015), exemplifies the application of such compounds in the molecular diagnosis of diseases like Alzheimer's (Fa et al., 2015).
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(2-hydroxy-2-naphthalen-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-27-20-11-10-15(12-21(20)28-2)13-23-22(26)24-14-19(25)18-9-5-7-16-6-3-4-8-17(16)18/h3-12,19,25H,13-14H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEKHJGNCJXVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CC3=CC=CC=C32)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2683802.png)


![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide](/img/structure/B2683807.png)
![2-(2-chloro-6-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2683810.png)

![Methyl 3-(furan-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2683813.png)
![4-[(4-chlorophenyl)sulfonyl]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2683815.png)



![2-(4-fluorobenzyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2683819.png)

